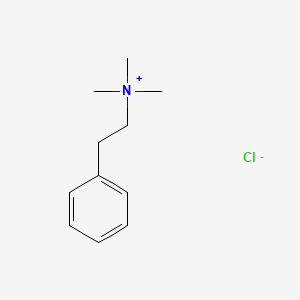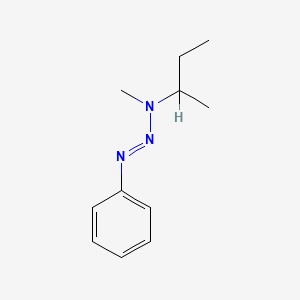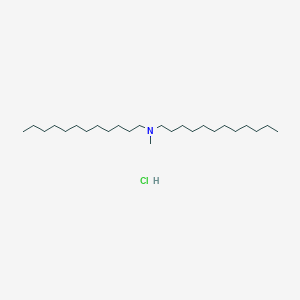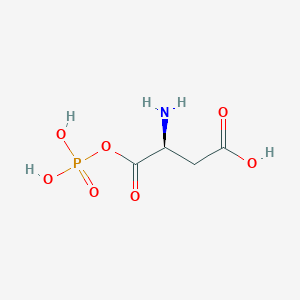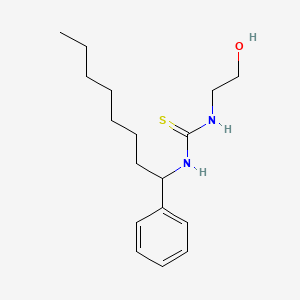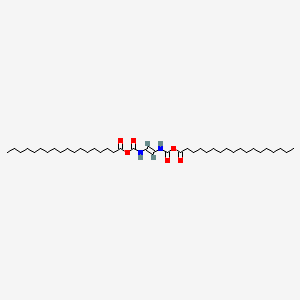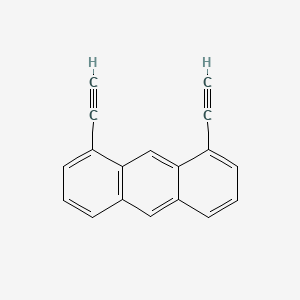![molecular formula C14H14S B14451053 1-[(But-3-en-2-yl)sulfanyl]naphthalene CAS No. 78680-09-8](/img/structure/B14451053.png)
1-[(But-3-en-2-yl)sulfanyl]naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(But-3-en-2-yl)sulfanyl]naphthalene is a chemical compound that belongs to the class of naphthalene derivatives Naphthalene itself is a polycyclic aromatic hydrocarbon composed of two fused benzene rings
Métodos De Preparación
The synthesis of 1-[(But-3-en-2-yl)sulfanyl]naphthalene can be achieved through several synthetic routes. One common method involves the reaction of naphthalene with but-3-en-2-yl sulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
1-[(But-3-en-2-yl)sulfanyl]naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, allowing for the introduction of various functional groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield sulfoxides, while reduction with hydrogen gas produces sulfides.
Aplicaciones Científicas De Investigación
1-[(But-3-en-2-yl)sulfanyl]naphthalene has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its ability to undergo various chemical reactions makes it a versatile tool for biochemical studies.
Medicine: Potential applications in medicine include the development of new drugs and therapeutic agents. The compound’s ability to interact with biological targets may lead to the discovery of new treatments for diseases.
Industry: In industrial applications, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-[(But-3-en-2-yl)sulfanyl]naphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, the naphthalene ring can participate in π-π interactions with aromatic amino acids, further influencing protein function.
Comparación Con Compuestos Similares
1-[(But-3-en-2-yl)sulfanyl]naphthalene can be compared with other naphthalene derivatives, such as:
1-(Methylthio)naphthalene: Similar in structure but with a methylthio group instead of a but-3-en-2-yl sulfanyl group. This compound may have different reactivity and applications.
1-(Phenylthio)naphthalene:
1-(Butylthio)naphthalene: Features a butylthio group, which may result in variations in solubility and reactivity compared to this compound.
The uniqueness of this compound lies in its specific sulfanyl group, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
78680-09-8 |
|---|---|
Fórmula molecular |
C14H14S |
Peso molecular |
214.33 g/mol |
Nombre IUPAC |
1-but-3-en-2-ylsulfanylnaphthalene |
InChI |
InChI=1S/C14H14S/c1-3-11(2)15-14-10-6-8-12-7-4-5-9-13(12)14/h3-11H,1H2,2H3 |
Clave InChI |
WJHZMBGTDYSFPR-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C)SC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


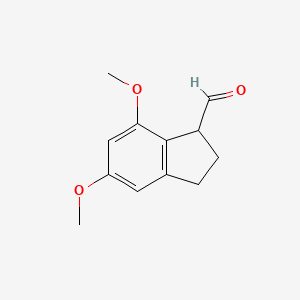
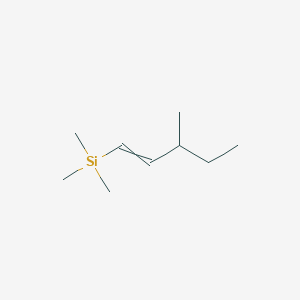
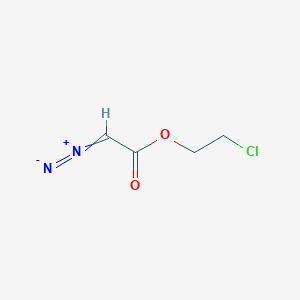
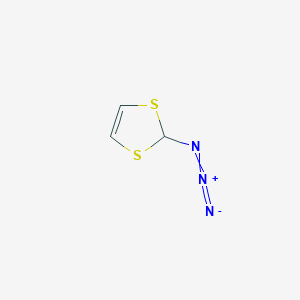
![1-{[Chloro(dimethyl)silyl]methyl}piperidin-2-one](/img/structure/B14451008.png)
